Ethyltriphenylphosphonium phenolate
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Overview
Description
Ethyltriphenylphosphonium phenolate is an organophosphorus compound with the molecular formula C26H25OP. It is a quaternary phosphonium salt where the phosphorus atom is bonded to three phenyl groups and one ethyl group, with a phenolate anion. This compound is known for its applications in organic synthesis and catalysis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyltriphenylphosphonium phenolate can be synthesized through the reaction of triphenylphosphine with ethyl bromide, followed by the addition of phenol. The general steps are as follows:
Formation of Ethyltriphenylphosphonium Bromide:
Conversion to this compound:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyltriphenylphosphonium phenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides and amines are commonly used.
Major Products Formed:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used
Scientific Research Applications
Ethyltriphenylphosphonium phenolate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is employed in the study of biological membranes and as a probe for mitochondrial function.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of ethyltriphenylphosphonium phenolate involves its interaction with cellular membranes and enzymes. The phenolate anion can act as a nucleophile, participating in various biochemical reactions. The triphenylphosphonium cation can target mitochondria, disrupting their function and leading to cell death in certain contexts .
Comparison with Similar Compounds
Methyltriphenylphosphonium Bromide: Similar structure but with a methyl group instead of an ethyl group.
Benzyltriphenylphosphonium Bromide: Contains a benzyl group instead of an ethyl group.
Phenyltriphenylphosphonium Bromide: Contains a phenyl group instead of an ethyl group.
Uniqueness: Ethyltriphenylphosphonium phenolate is unique due to its specific combination of ethyl and phenolate groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a nucleophile and a phase-transfer catalyst makes it particularly valuable in organic synthesis .
Properties
CAS No. |
94231-05-7 |
---|---|
Molecular Formula |
C26H25OP |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl(triphenyl)phosphanium;phenoxide |
InChI |
InChI=1S/C20H20P.C6H6O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;7-6-4-2-1-3-5-6/h3-17H,2H2,1H3;1-5,7H/q+1;/p-1 |
InChI Key |
IGIVLQRACADPFJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[O-] |
Origin of Product |
United States |
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